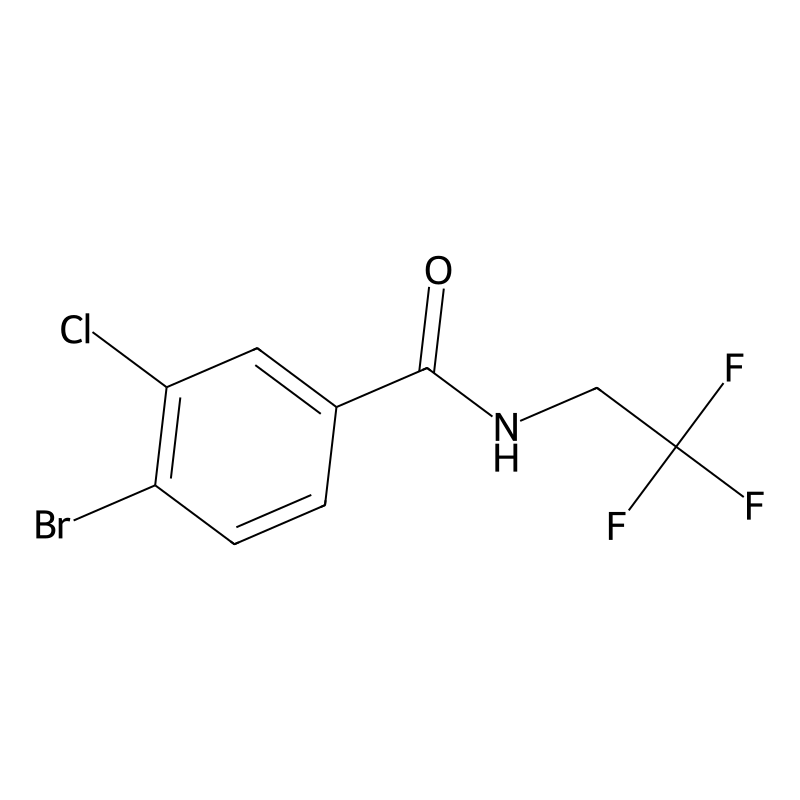

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by its unique combination of halogenated and trifluoroethyl functional groups. Its molecular formula is , and it has a molecular weight of approximately 282.06 g/mol. This compound features a benzamide structure, where the amide nitrogen is substituted with a 2,2,2-trifluoroethyl group, enhancing its lipophilicity and biological activity. The presence of bromine and chlorine atoms contributes to its reactivity and potential applications in medicinal chemistry and agrochemicals.

- Amidation: It can be synthesized through the reaction of 4-bromo-3-chloro-benzoyl chloride with 2,2,2-trifluoroethylamine.

- Oxidation: The bromine or chlorine substituents can be oxidized under strong oxidative conditions.

- Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The trifluoroethyl group may undergo nucleophilic substitution reactions, which can modify the compound's properties.

The biological activity of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is primarily attributed to its lipophilic nature due to the trifluoroethyl group. This characteristic allows it to penetrate cell membranes effectively. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties. The exact mechanisms of action are still under investigation but may involve interactions with specific protein targets or pathways.

The synthesis of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

- Preparation of Benzoyl Chloride: The starting material, 4-bromo-3-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

- Amidation Reaction: The benzoyl chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine to yield the final product.

This compound has several potential applications:

- Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound in drug discovery for treating various diseases.

- Agrochemicals: Its properties could be utilized in developing new pesticides or herbicides that target specific pests or weeds.

- Chemical Intermediates: It can act as an intermediate in organic synthesis for creating more complex molecules.

Studies on the interactions of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide with biological targets are ongoing. Initial findings suggest that its trifluoroethyl group enhances binding affinity to certain proteins involved in metabolic pathways. Further research is needed to elucidate the specific interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-fluoro-N-(trifluoroethyl)benzamide | Contains fluorine instead of chlorine | Potentially different biological activity |

| 4-Chloro-N-(trifluoroethyl)benzamide | Lacks bromine | May have different reactivity |

| 3-Bromo-4-chloro-N-(trifluoroethyl)benzamide | Different bromine position | Variation in lipophilicity |

| 4-Bromo-3-methoxy-N-(trifluoroethyl)benzamide | Contains a methoxy group | Changes in solubility and reactivity |

These compounds exhibit unique characteristics that may influence their biological activities and applications. The presence of different halogens or functional groups can significantly alter their properties and potential uses in various fields.